molecular formula C28H46O B124364 Stellasterol CAS No. 2465-11-4

Stellasterol

Cat. No. B124364
CAS RN: 2465-11-4
M. Wt: 398.7 g/mol
InChI Key: QOXPZVASXWSKKU-UEIWAABPSA-N
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Description

Stellasterol is a sterol with the molecular formula C28H46O . It is a major component of cell membranes among all biological systems including bacteria, plants, fungi, and mammals . The source of Stellasterol is the fruit body of Ganoderma lucidum .


Synthesis Analysis

Sterols are synthesized from acetyl-coenzyme A via the HMG-CoA reductase pathway . In the oleaginous microorganism Schizochytrium sp. S31, the sterol biosynthetic pathway primarily produces cholesterol, stigmasterol, lanosterol, and cycloartenol . The sterol biosynthesis pathway and its functional roles in Schizochytrium remain unidentified .


Molecular Structure Analysis

Stellasterol contains total 78 bond(s); 32 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .


Chemical Reactions Analysis

The sterols synthesized by bacteria overlap with sterols synthesized by eukaryotes, yet our understanding of the evolutionary history of these biosynthetic pathways is still actively investigated . For certain bacterial species, these pathways are the result of recent lateral gene transfer events with eukaryotes .


Physical And Chemical Properties Analysis

Stellasterol has a density of 1.0±0.1 g/cm3, boiling point of 487.5±44.0 °C at 760 mmHg, vapour pressure of 0.0±2.8 mmHg at 25°C, enthalpy of vaporization of 86.8±6.0 kJ/mol, flash point of 213.0±20.7 °C, and index of refraction of 1.532 .

Scientific Research Applications

In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition

Stellasterol, isolated from Ganoderma australe, exhibits inhibitory activities against dipeptidyl peptidase-4 (DPP-4) and α-glucosidase enzymes. This suggests potential antidiabetic properties, with a mechanism similar to acarbose rather than sitagliptin. The study highlights the importance of stellasterol as a major sterol component with therapeutic implications in diabetes management (Budipramana et al., 2019).

Antimicrobial Evaluation from Sea Star Stellaster Equisteris

Stellasterol, derived from the sea star Stellaster equestris, exhibits significant antimicrobial properties. The study demonstrates the potential of stellasterol as a natural source for developing potent antimicrobial drugs, offering a solution to growing antibiotic resistance (Sumitha et al., 2022).

In Vitro Toxicity Evaluation Against Human Peripheral Blood

A sterol isolate from the echinoderm Stellaster equestris, identified as stellasterol, was evaluated for toxicity against human peripheral blood. The study found no significant hemolytic, mutagenic, or genotoxic effects, suggesting stellasterol’s potential as a novel compound in medical applications (Sumitha et al., 2021).

Sterol Isolation and Characterization

Stellasterol was identified and isolated from various natural sources, including Ganoderma lucidum spores and the mushroom Lentinus tigrinus. These studies contribute to understanding the diverse natural sources and characteristics of stellasterol, providing a foundation for its potential applications in pharmaceuticals and therapeutics (Ge et al., 2017); (Ragasa et al., 2018).

Cytotoxicity Testing on PA1 Celline

The cytotoxic properties of stellasterol, extracted from the sea star Stellaster equestris, were tested against the PA1 cell line. Results suggest its potential as a therapeutic agent, particularly in inducing apoptotic cell death, which is a crucial factor in cancer treatment strategies (Sumitha et al., 2017).

Role in Biological Interactions and Hepatic Fibrosis

Stellasterol and related compounds have been implicated in the study of hepatic fibrosis and the interactions between hepatic stellate cells and Kupffer cells. Understanding these interactions can contribute to developing new therapeutic strategies for liver diseases (Bekki et al., 2017).

Phytosterols and Cholesterol Metabolism

Research on stellasterol and similar phytosterols has provided insights into their role in regulating cholesterol synthesis, transport, and metabolism. These findings have implications for dietary interventions and treatments for hypercholesterolemia (Yuan et al., 2020).

Future Directions

The future directions of Stellasterol research could involve further investigation into the functional role(s) of sterols in bacteria . Additionally, the co-regulation of sterol synthesis and fatty acid synthesis could be explored further .

properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXPZVASXWSKKU-UEIWAABPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stellasterol

CAS RN

2465-11-4
Record name Stellasterol
Source CAS Common Chemistry
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Record name Stellasterol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
M Anastasia, A Fiecchi - The Journal of Organic Chemistry, 1981 - ACS Publications
… stellasterol was coined by Kossel and Edlbacher2 for a sterol, isolated from the starfish Asterias rubens, to which Bergmann and Stansbury3 45attributed the structure la but which …
Number of citations: 7 pubs.acs.org
K Budipramana, J Junaidin, K Ruslan Wirasutisna… - Scientia …, 2019 - mdpi.com
… that the inhibitory effect of stellasterol on DPP-4 … : Stellasterol is the major component of the steroid from G. australe. Enzyme inhibitory assay and in silico study suggest that stellasterol …
Number of citations: 7 www.mdpi.com
W BERGMANN, HA STANSBURY - The Journal of Organic …, 1944 - ACS Publications
… the sterol side chain, its identity with the aldehyde from stellasterol seems highly improbable. It is therefore reasonable to assume that stellasterol carries a side chain of the structure I in …
Number of citations: 24 pubs.acs.org
LJ Goad, I Rubinstein, AG Smith - Proceedings of the …, 1972 - royalsocietypublishing.org
The pioneering work of Bergmann and his colleagues demonstrated that marine invertebrates in many cases contain complex sterol mixtures consisting of C 27 , C 28 and C 29 sterols …
Number of citations: 124 royalsocietypublishing.org
W Bergmann - Journal of Biological Chemistry, 1937 - Elsevier
… stellasterol. This new sterol, which melted at 149-150”, gave an acetate, mp 176-177”, and a benzoate, mp 100-125”. Besides stellasterol … of Kossel’s astrol and stellasterol. In order to …
Number of citations: 5 www.sciencedirect.com
CY Ragasa, MCS Tan, ME De Castro… - Pharmacognosy …, 2018 - phcogj.com
… ), stellasterol (2) and ergosterol (3). The NMR data of 1 are in accordance with the data reported in the literature for cerevisterol;8-9 2 for stellasterol;10 … Stellasterol (2) showed antibiotic …
Number of citations: 14 phcogj.com
L Yuan, F Zhang, S Jia, J Xie, M Shen - Journal of Functional Foods, 2020 - Elsevier
… stellasterol (p < 0.05). Treated with 50 μM phytosterols, the cell viability of stigmasterol and stellasterol … There is no significant difference between stellasterol group and control group at …
Number of citations: 36 www.sciencedirect.com
FH Ge, MH Duan, J Li, QL Shi - Journal of Asian natural products …, 2017 - Taylor & Francis
… Noticeably, stellasterol and chaxine B were both firstly isolated from Ganoderma lucidum … (1) and two analogs chaxine B (2), stellasterol (4) from the optimal supercritical CO 2 extraction …
Number of citations: 10 www.tandfonline.com
Y Toyama, T Takagi - Bulletin of the Chemical Society of Japan, 1954 - journal.csj.jp
… Bergmann and Stansbury 5) separated a sterol fraction resembling stellasterol from Asterias forbesi, but they found that this fraction is not a single sterol but a mixture of two sterols, …
Number of citations: 8 www.journal.csj.jp
Y Toyama, T Takagi - Bulletin of the Chemical Society of Japan, 1955 - journal.csj.jp
… Whether this sterol of the C28-series corresponds to stellasterol or not, remains … forbesi was found by Bergmann and Stansbury to be stellasterol, is by no means difficultly explicable if it …
Number of citations: 11 www.journal.csj.jp

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